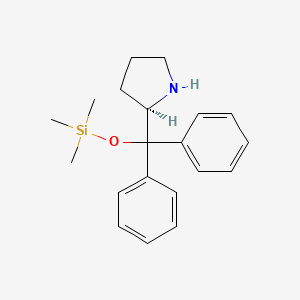
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Übersicht
Beschreibung
“®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine” is a diarylprolinol silyl ether organocatalyst .
Synthesis Analysis
This compound is relatively stable under standard storage and handling conditions, but acidic conditions should be avoided . It is primarily used as a chiral catalyst and ligand in organic synthesis . It can effectively catalyze various organic reactions, such as asymmetric hydrogenation and asymmetric oxidation, and is widely used in fields like drug synthesis and materials chemistry .Molecular Structure Analysis
The molecular formula of this compound is C20H27NOSi . It contains a total of 52 bonds, including 25 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
“®-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine” can be used as a catalyst to synthesize glycofused tricyclic derivatives, which are used in the development of amyloid β-peptide diagnostic tools .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.52 g/mol . It has a density of 1.021 , a boiling point of 412.7±35.0 °C (Predicted) , and a refractive index of n20/D1.5509 . The compound is a clear liquid with a light orange to yellow color .Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine plays a significant role in the organocatalytic synthesis of complex organic compounds. For example, it is used in the enantioselective synthesis of trans-disubstituted chromans, which are important in various therapeutic areas like anti-psychotics, anti-depressants, Alzheimer’s disease, obesity, insulin resistance, hypertension, and benign prostatic hyperplasia. This method is advantageous due to its mild conditions and efficiency, especially in drug discovery processes (Snieckus & Uccello, 2013).
Mass Spectroscopy Studies
In mass spectroscopy studies, the compound is used for understanding the fragmentation patterns of various organic compounds. For instance, pyrrolidides of isomeric oxooctadecanoic acids and hydroxyoctadecanoic acids, along with their trimethylsilyl ethers, have been prepared and their mass spectra analyzed to comprehend amide- and substituent-directed fragmentation (Tulloch, 1985).
Structural and Reactivity Studies
Structural and reactivity studies involving (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine have revealed its influence on the behavior of other organic compounds. For example, studies on the X-ray structures of enamines and iminium ions derived from similar pyrrolidine compounds showed significant insights into their reactivities and structural properties (Erdmann et al., 2014).
Catalysis and Synthesis
The compound is also used in catalysis and synthesis, providing efficient methods for preparing various organic molecules. For example, it has been utilized in the enantioselective catalysis and preparation of complex molecules with significant pharmacological potential. The compound aids in achieving high stereoselectivity and yields in such reactions (Ramachary et al., 2014).
Antimicrobial Activity Studies
Research on derivatives of pyrrolidine, which include (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, has indicated potential antimicrobial properties. These studies are crucial for developing new pharmaceuticals, especially in the context of increasing antibiotic resistance (Nural et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHWMSTWSSNOW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584871 | |
| Record name | (2R)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | |
CAS RN |
943757-71-9 | |
| Record name | (2R)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



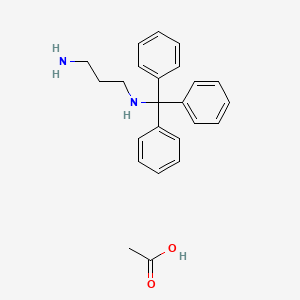

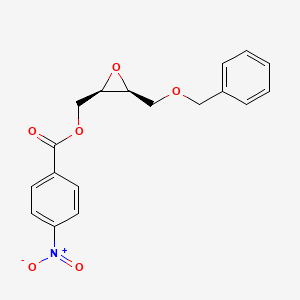


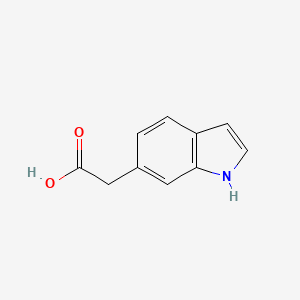

![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)
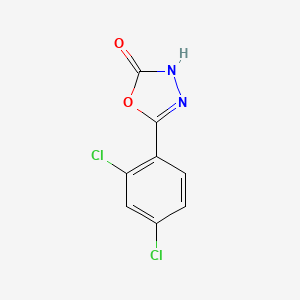



![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)